1h-Indazole-6,7-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1H-indazole-6,7-diol |
InChI |
InChI=1S/C7H6N2O2/c10-5-2-1-4-3-8-9-6(4)7(5)11/h1-3,10-11H,(H,8,9) |
InChI Key |
AGOBADFILODFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)O)O |
Origin of Product |
United States |
Synthetic Strategies for 1h Indazole 6,7 Diol and Hydroxylated Indazole Derivatives
The synthesis of the indazole core and the introduction of hydroxyl groups at specific positions, such as the C-6 and C-7 positions in 1H-Indazole-6,7-diol, can be achieved through a variety of advanced synthetic organic chemistry techniques. These methods leverage modern catalytic systems, electrochemical transformations, and cycloaddition reactions to build the indazole framework and incorporate desired functionalities.
Bifunctional Brønsted Base Catalyzed Cascade Reactions for Annulated IndazolesCurrent time information in Bangalore, IN.
Bifunctional Brønsted base catalyzed cascade reactions represent a sophisticated approach to constructing complex heterocyclic systems, including annulated indazoles researchgate.netresearcher.liferesearchgate.net. These reactions often involve multiple bond-forming events in a single pot, leading to the efficient assembly of intricate molecular architectures. Such strategies have been successfully employed for the asymmetric synthesis of indazole derivatives, enabling the formation of multiple chiral centers with high yields and excellent enantioselectivities researchgate.netresearchgate.net. While these studies typically focus on annulated indazole systems, the underlying principles of cascade catalysis and bifunctional activation offer a powerful paradigm for the controlled synthesis of highly functionalized indazoles, potentially including those with diol moieties.
Electrochemical Synthesis and Oxidative Cyclizationsresearchgate.netresearcher.life
Electrochemical synthesis has emerged as a sustainable and efficient method for generating valuable organic compounds, including indazoles organic-chemistry.orgresearchgate.netrsc.org. Electrochemical anodic oxidation, for instance, can facilitate the radical Csp²–H/N–H cyclization of arylhydrazones, providing a metal- and oxidant-free route to 1H-indazoles in moderate to good yields researchgate.netrsc.org. This methodology is operationally simple and can be conducted in undivided cells, making it attractive for both laboratory-scale and potentially industrial applications researchgate.netrsc.org. Oxidative cyclization reactions, including those involving ortho-alkyl-substituted azobenzenes, have also been reported to yield 2H-indazole derivatives organic-chemistry.org. These electrochemical approaches offer a mild and environmentally conscious pathway for constructing the indazole core.
Hydrazone-Based Cycloaddition Reactionsresearchgate.netnih.govnih.govorganic-chemistry.org
Hydrazone-based reactions are a foundational strategy in the synthesis of indazoles.
Regioselective Functionalization for Dihydroxylated Indazoles
Achieving the specific dihydroxylation pattern seen in this compound requires precise control over regioselectivity during functionalization.
Directed Ortho-Metalation and Subsequent Functionalizationnih.gov
Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) on an aromatic ring to guide the regioselective deprotonation and subsequent electrophilic attack by an organometallic base nih.govmobt3ath.comacs.orgresearchgate.net. This strategy has been extensively applied to various aromatic and heteroaromatic systems, including indazoles nih.govmobt3ath.comacs.orgresearchgate.net. By strategically placing a DMG on an indazole precursor, it is possible to direct the introduction of functional groups, such as oxygen-containing moieties, to specific positions, including the C-6 and C-7 positions, thereby enabling the synthesis of dihydroxylated indazoles like this compound.
Synthesis of Indazole Derivatives with Oxygen Functionalities at C-6 and C-7
While specific literature detailing the direct synthesis of this compound using the aforementioned methods is limited, related studies provide insight into achieving similar functionalization patterns. Research on indazole arylsulfonamides indicates that hydroxyl groups at the C-4 position confer potency, and substituents at C-6 and C-7 are tolerated, with C-6 analogues often preferred acs.org. Furthermore, a one-pot [3 + 2] cycloaddition strategy has been reported for the synthesis of indazole-4,7-diols, demonstrating the feasibility of introducing vicinal diol functionalities onto the indazole core acs.org. These findings suggest that tailored modifications of existing indazole synthetic routes, potentially incorporating directed functionalization or late-stage oxidation, could yield this compound.
Formation of Complex Indazole Architectures bearing Diol Moieties
The construction of complex indazole architectures featuring diol moieties, such as this compound, often necessitates a combination of efficient core synthesis and precise functionalization. Cascade reactions researchgate.netresearcher.liferesearchgate.net, electrochemical cyclizations researchgate.netrsc.org, and regioselective functionalization via DoM nih.govmobt3ath.comresearchgate.net provide versatile platforms for assembling these intricate structures. The ability to control the introduction of hydroxyl groups at specific positions through directed metalation or selective oxidation reactions is paramount for accessing target molecules like this compound.
Reaction Mechanisms and Reactivity Profiles of 1h Indazole 6,7 Diol Transformations
Mechanistic Pathways of Indazole Ring Formation and Derivatization
Understanding how the indazole ring system is formed and subsequently modified is crucial for synthetic chemists. This involves detailed investigation into the step-by-step processes of these transformations.
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in dissecting reaction mechanisms. Studies employing DFT calculations aim to identify transient intermediates and map out the energy landscape of reactions, including transition states. For indazole derivatives, these calculations can elucidate the pathways involved in ring closure or functional group introduction. For instance, DFT studies on similar indazole systems help in understanding the energy barriers and stability of proposed intermediates during cyclization reactions rsc.orgbeilstein-journals.org. While specific DFT studies on 1H-Indazole-6,7-diol's intermediates and transition states are not explicitly detailed in the provided search results, general DFT analyses on indazole synthesis and derivatization provide a framework for understanding such processes, often revealing the influence of electronic factors on reaction pathways rsc.orgbeilstein-journals.orgacs.orgnih.govsemanticscholar.orgbeilstein-journals.org. These computational insights are vital for predicting reaction outcomes and optimizing synthetic conditions.
Hydrogen bonding can significantly influence the course of chemical reactions, particularly cyclization processes. The presence of the vicinal diol moiety in this compound suggests a propensity for intramolecular hydrogen bonding, which could stabilize specific conformations or transition states, thereby directing cyclization pathways. Research on indazole synthesis has proposed hydrogen bond-propelled mechanisms for cyclization steps, indicating that these non-covalent interactions can be key drivers in forming the heterocyclic ring researchgate.netacs.orgpnrjournal.com. While direct evidence for this compound is not explicitly stated, the general principle applies to molecules with hydroxyl groups capable of forming such bonds, influencing the energetics and selectivity of cyclization events.
Influence of Electronic and Steric Effects on Reaction Selectivity
The regioselectivity and stereoselectivity of reactions involving this compound are profoundly affected by both electronic and steric factors inherent to the molecule and its substituents. The electron-donating nature of the hydroxyl groups can activate the aromatic ring towards electrophilic attack, potentially directing substitution to specific positions. Conversely, electron-withdrawing substituents can alter the electron density distribution, influencing reactivity. Steric hindrance from substituents can also dictate the preferred site of reaction, favoring less hindered positions pnrjournal.comacs.orgbeilstein-journals.orgbeilstein-journals.orgacs.orgunibo.it. For example, studies on substituted indazoles have shown that electron-rich or electron-deficient substituents can influence regioselectivity in C-H functionalization and N-alkylation reactions acs.orgbeilstein-journals.orgbeilstein-journals.org. The specific placement of hydroxyl groups at the 6 and 7 positions of the indazole core would similarly impact the electronic landscape, guiding potential electrophilic or nucleophilic attacks.
Computational and Theoretical Characterization of 1h Indazole 6,7 Diol
Advanced Quantum Chemical Analysis of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. For 1H-Indazole-6,7-diol, these methods would provide a deep insight into its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and reactive. For indazole derivatives, a smaller energy gap is often associated with higher reactivity.
Table 1: Conceptual Frontier Molecular Orbital Data for this compound
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available | Indicates electron-accepting ability. |
Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness)
Derived from the HOMO and LUMO energy values, global reactivity descriptors provide a quantitative measure of a molecule's reactivity. These parameters are calculated using the principles of conceptual Density Functional Theory (DFT).
Chemical Hardness (η): Defined as half the HOMO-LUMO gap, chemical hardness measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small one. nih.govresearchgate.net
Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to act as an electrophile.
Nucleophilicity: While various indices exist, nucleophilicity is generally associated with a higher HOMO energy.
These descriptors are invaluable for predicting how this compound would interact with other reagents.
Table 2: Conceptual Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Value |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Data not available |
Molecular Geometry and Conformational Landscape
Understanding the three-dimensional structure of this compound is crucial, as its geometry dictates its physical and biological properties.
Optimization of Molecular Structures using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (its ground-state geometry). nih.gov This process, known as geometry optimization, calculates the electronic structure to find the lowest energy conformation. Common approaches involve using functionals like B3LYP combined with a basis set such as 6-311+G, which has been applied to other indazole derivatives. nih.gov The optimization would yield precise bond lengths, bond angles, and dihedral angles for this compound, providing a detailed structural model.
Conformational Isomerism and Energy Differences
The presence of two hydroxyl (-OH) groups at the 6 and 7 positions introduces the possibility of conformational isomers due to the rotation around the C-O bonds. These rotations can lead to different spatial orientations of the hydrogen atoms of the hydroxyl groups, potentially allowing for intramolecular hydrogen bonding between them or with the nitrogen atoms of the pyrazole (B372694) ring.
Computational methods can be used to identify all possible stable conformers and calculate their relative energies. The conformer with the lowest energy is the most stable and would be the most populated at equilibrium. The energy differences between conformers are critical for understanding the molecule's flexibility and its preferred shape in different environments.
Theoretical Spectroscopic Property Prediction
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the experimental identification and characterization of a compound. DFT calculations, for instance, can be used to simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govresearchgate.net For this compound, these theoretical spectra would provide valuable information on its vibrational modes, the chemical environment of its protons and carbons, and its electronic transitions, respectively. Comparing these predicted spectra with experimental data is a standard method for confirming a molecule's structure.
Nuclear Magnetic Resonance (NMR) Parameters (¹H, ¹³C, ¹⁴N, ¹⁵N)
Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) approach combined with DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory), are routinely used to calculate NMR chemical shifts with high accuracy. nih.gov These calculations provide absolute shieldings, which are then converted to chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS).
For this compound, the presence of two hydroxyl groups on the benzene (B151609) ring is expected to significantly influence the chemical shifts of the nearby protons and carbons through their electron-donating resonance effect and anisotropic effects. The ¹H NMR spectrum would show signals for the protons on the heterocyclic and benzene rings, as well as the N-H and O-H protons. The ¹³C NMR spectrum would similarly be affected, with the carbons bearing the hydroxyl groups (C6 and C7) showing characteristic downfield shifts.
The nitrogen chemical shifts (¹⁴N and ¹⁵N) are particularly sensitive to the electronic environment and tautomeric form. Theoretical calculations are crucial for distinguishing between the pyrrole-type (N1) and pyridine-type (N2) nitrogen atoms in the indazole ring. nih.gov For the predominant 1H-tautomer of this compound, distinct chemical shifts for N1 and N2 would be predicted.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (Values are estimates based on computational data for the 1H-indazole core and known substituent effects of hydroxyl groups. Calculated in a typical NMR solvent like DMSO-d₆.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (N-H) | ~13.0 | Broad Singlet |
| H3 | ~8.0 | Singlet |
| H4 | ~7.3 | Doublet |
| H5 | ~6.8 | Doublet |
| 6-OH | Variable | Broad Singlet |
| 7-OH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Values are estimates based on computational data for the 1H-indazole core and known substituent effects of hydroxyl groups. Calculated in a typical NMR solvent like DMSO-d₆.)
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | ~134 |
| C3a | ~120 |
| C4 | ~115 |
| C5 | ~110 |
| C6 | ~145 |
| C7 | ~140 |
| C7a | ~138 |
Table 3: Predicted ¹⁵N NMR Chemical Shifts (δ, ppm) for this compound (Values are estimates based on computational data for related indazole derivatives.)
| Nitrogen | Predicted Chemical Shift (ppm) |
| N1 | ~-160 |
| N2 | ~-80 |
Vibrational (IR) and Electronic (UV-Vis) Spectra Calculations
Theoretical calculations are indispensable for assigning vibrational modes and interpreting electronic spectra. DFT calculations can predict the infrared (IR) spectrum by determining the harmonic vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions.
For this compound, the IR spectrum would be characterized by:
O-H stretching: Broad bands in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.
N-H stretching: A distinct band around 3100-3300 cm⁻¹.
C-H stretching: Aromatic C-H stretches typically appearing just above 3000 cm⁻¹.
C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.
C-O stretching and O-H bending: Strong bands in the 1000-1300 cm⁻¹ region.
Electronic spectra (UV-Vis) are calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method predicts the energies of electronic transitions, primarily the π→π* and n→π* transitions, which determine the absorption maxima (λ_max). The indazole ring system is the primary chromophore. The addition of two hydroxyl groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent 1H-indazole molecule, moving the absorption to longer wavelengths.
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Values are theoretically predicted ranges for key functional groups.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 |
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C / C=N Ring Stretch | 1400 - 1650 |
| C-O Stretch | 1150 - 1250 |
Table 5: Predicted Electronic Transitions (λ_max, nm) for this compound (Values are estimates based on TD-DFT principles for substituted aromatic systems.)
| Transition Type | Predicted λ_max Range (nm) |
| π→π | 280 - 310 |
| π→π | 240 - 260 |
Solvent Effects on Electronic and Tautomeric Equilibria
The properties of this compound in solution are significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.
Solvents can alter both the electronic absorption and the tautomeric equilibrium of the molecule.
Electronic Equilibria (Solvatochromism): The polarity of the solvent can affect the energy levels of the ground and excited states differently. For a molecule like this compound, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This typically results in a bathochromic (red) shift in the UV-Vis spectrum, a phenomenon known as positive solvatochromism. nih.gov Protic solvents (like water or ethanol) can also engage in hydrogen bonding with the hydroxyl and nitrogen groups, further influencing the electronic transitions.
Tautomeric Equilibria: Indazole exists in two primary tautomeric forms: the 1H- and 2H-tautomers. For the parent indazole, computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov This preference is expected to hold for this compound. However, the relative stability can be modulated by the solvent. Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over the other by interacting with the N-H or lone pair electrons. Computational studies can quantify this effect by calculating the relative energies of the two tautomers in different solvent environments, predicting how the equilibrium constant K_T = [2H-tautomer]/[1H-tautomer] changes with solvent polarity. Generally, polar solvents are expected to further stabilize the more stable and typically more polar 1H-tautomer.
Structure Activity Relationship Sar and Molecular Interaction Studies of 1h Indazole 6,7 Diol Analogues
Computational Drug Discovery and Ligand Design using Indazole Scaffolds
The indazole nucleus is a versatile scaffold in drug discovery, and computational tools are instrumental in harnessing its potential. acs.orgresearchgate.net These methods allow for the efficient screening of virtual libraries of indazole-based compounds and the detailed analysis of their binding modes with various biological targets. This computational approach accelerates the drug development process by prioritizing compounds with favorable interaction profiles for synthesis and experimental testing. acs.orgresearchgate.net
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govresearchgate.net This method is widely employed to identify potential biological targets for indazole derivatives and to understand the intricacies of their binding interactions. biotech-asia.orgpnrjournal.com The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the ligand-receptor interaction, with lower energy values indicating a more favorable binding. nih.gov
Indazole analogues have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. Molecular docking simulations have been instrumental in elucidating the binding modes of these compounds within the enzyme active sites.
DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. Docking studies of indazole derivatives with DNA gyrase have revealed key interactions with the active site residues, providing a basis for the design of novel antibiotics. pnrjournal.comnih.gov For instance, certain multi-substituted 4, 5, 6, 7-tetrahydro-1H-indazole derivatives have shown excellent bonding modes within the active site of the DNA gyrase 1KZN enzyme. pnrjournal.com
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a target for anti-inflammatory drugs. Molecular docking of 1H-indazole analogues with the COX-2 enzyme (PDB ID: 3NT1) has demonstrated significant binding affinities. pnrjournal.comresearchgate.net For example, compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) substitutions have shown binding energies of -9.11, -8.80, and -8.46 kcal/mol, respectively. researchgate.net These interactions often involve hydrogen bonding and hydrophobic interactions with the active site residues.
Trypanothione Reductase (TryR): This enzyme is crucial for the survival of Leishmania parasites, making it a target for antileishmanial drugs. nih.govnih.gov Molecular docking of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum TryR (PDB ID: 2JK6) has predicted stable binding modes characterized by a network of hydrophobic and hydrophilic interactions. nih.gov
Kinases: Protein kinases play a central role in cell signaling and are major targets in cancer therapy. nih.govnih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases. mdpi.com Docking studies of indazole derivatives have been performed against various kinases, including FMS-like tyrosine kinase 3 (FLT3), to identify potent inhibitors. nih.gov For example, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been designed and shown to be potent FLT3 inhibitors. nih.gov
| Enzyme Target | Indazole Analogue Type | PDB ID | Key Interacting Residues (Example) | Binding Energy (kcal/mol) (Example) |
|---|---|---|---|---|
| DNA Gyrase | Multi-substituted 4,5,6,7-tetrahydro-1H-indazoles | 1KZN | Not Specified | Not Specified |
| COX-2 | 1H-indazole with difluorophenyl group | 3NT1 | Not Specified | -9.11 |
| Trypanothione Reductase | 3-chloro-6-nitro-1H-indazole derivatives | 2JK6 | Not Specified | Not Specified |
| Kinases (FLT3) | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives | Not Specified | Not Specified | Not Specified |
Beyond enzymes, indazole derivatives have been investigated for their ability to modulate the function of nuclear receptors.
Glucocorticoid Receptor (GR): The GR is a ligand-activated transcription factor involved in various physiological processes. Molecular docking studies can be employed to investigate the binding of indazole analogues to the ligand-binding domain of the GR, providing insights into their potential as modulators of GR activity. nih.gov
Estrogen Receptor (ER): The estrogen receptor, particularly ERα, is a key target in breast cancer therapy. ugm.ac.idnih.gov Molecular docking has been utilized to discover indazole analogues as potential ERα inhibitors. For instance, asymmetrical hexahydro-2H-indazole analogues of curcumin (B1669340) have been identified as potential hits against ERα through a combination of pharmacophore modeling and molecular docking. ugm.ac.id These studies help in understanding the structural requirements for effective binding to the receptor's ligand-binding pocket. researchgate.net
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. nih.govmdpi.com This technique is crucial for assessing the stability of the ligand-receptor complex and understanding the dynamic changes that occur upon ligand binding. researchgate.netnih.gov For example, MD simulations of a complex between a 3-chloro-6-nitro-1H-indazole derivative and Trypanothione Reductase showed that the complex remained in good equilibrium with a structural deviation of approximately 1–3 Å, indicating its stability in a biological environment. nih.gov
| Target | Indazole Analogue | Simulation Time | Key Stability Metric (e.g., RMSD) |
|---|---|---|---|
| Trypanothione Reductase | 3-chloro-6-nitro-1H-indazole derivative | Not Specified | ~1–3 Å |
| COX-2 | 1H-indazole with difluorophenyl group | Not Specified | Relatively stable in the active site |
Binding Free Energy Calculations (e.g., MM/GBSA)
To obtain a more accurate estimation of binding affinity, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. nih.govnih.gov This method calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. researchgate.net MM/GBSA has been used to analyze the binding of indazole derivatives to their targets, providing a more refined prediction of their inhibitory potential. researchgate.netnih.gov For instance, MM/GBSA analysis of a complex between an indazole derivative and COX-2 demonstrated substantial binding affinities. researchgate.net Similarly, high stability of a TryR-indazole complex was illustrated through MM/GBSA binding free energy calculations. nih.gov
Rational Design of 1H-Indazole-6,7-diol Derivatives
The insights gained from computational studies, particularly from SAR and molecular interaction analyses, form the basis for the rational design of novel this compound derivatives. nih.gov By understanding which structural modifications enhance binding affinity and selectivity for a particular target, medicinal chemists can design and synthesize new compounds with improved therapeutic profiles. mdpi.com This structure-guided approach accelerates the development of potent and specific inhibitors for various diseases. nih.gov For example, based on the structural optimization of previous FLT3 inhibitors, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives were rationally designed and synthesized as potent FLT3 inhibitors for acute myeloid leukaemia. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling serves as a cornerstone in the rational design of novel this compound analogues. This computational approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A typical pharmacophore model for indazole derivatives may include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. ugm.ac.id
Once a reliable pharmacophore model is established, it is employed in virtual screening campaigns to rapidly assess large compound libraries for molecules that fit the model. This process filters vast chemical databases to identify promising candidates for further investigation, significantly accelerating the discovery of novel hits. For instance, a ligand-based pharmacophore model could be generated from a set of known active indazole analogues. This model would then be used to screen a database of diverse compounds, flagging those with the desired pharmacophoric features for synthesis and biological evaluation. ugm.ac.idresearchgate.net
The effectiveness of a virtual screening campaign is often validated by its ability to distinguish known active compounds from inactive ones, a measure known as enrichment factor. ugm.ac.id High enrichment factors indicate a robust and predictive pharmacophore model. The hits identified through this process are then subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities with the target protein. ugm.ac.idresearchgate.net
Table 1: Representative Pharmacophore Features for Indazole Analogues
| Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor | The N-H group of the indazole ring and the hydroxyl groups. | Interaction with polar residues in the active site. |
| Hydrogen Bond Acceptor | The nitrogen atom in the pyrazole (B372694) ring and the oxygen of the hydroxyls. | Formation of hydrogen bonds with amino acid side chains. |
| Aromatic Ring | The fused benzene (B151609) and pyrazole rings. | π-π stacking or hydrophobic interactions with aromatic residues. |
| Hydrophobic Center | Alkyl or aryl substituents on the indazole core. | Occupying hydrophobic pockets within the binding site. |
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity. estranky.sk In the context of this compound analogues, this involves substituting specific atoms or functional groups with others that have similar steric and electronic properties. The goal of such modifications can be to improve potency, selectivity, metabolic stability, or to reduce toxicity.
A notable example of bioisosteric replacement in indazole derivatives is the substitution of an amide linker with a 1,2,4-oxadiazole (B8745197) ring. nih.gov This modification can enhance metabolic stability and provide a rigid scaffold that may improve binding affinity. nih.gov Similarly, the hydroxyl groups of the this compound could be replaced with other groups capable of forming hydrogen bonds, such as amino or thiol groups, to explore alternative binding interactions. estranky.sk
The strategic application of bioisosterism can lead to the discovery of analogues with significantly improved drug-like properties. These modifications are often guided by computational modeling to predict the impact of the replacement on the compound's interaction with its target.
Table 2: Potential Bioisosteric Replacements for this compound
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| -OH (hydroxyl) | -NH2 (amino) | Similar size and hydrogen bonding capability. |
| -OH (hydroxyl) | -SH (thiol) | Can alter hydrogen bonding and introduce new interactions. |
| C-H (on the ring) | C-F (fluoro) | Minimal steric change, can alter electronic properties and block metabolism. |
| Benzene Ring | Thiophene or Pyridine | Modifies aromaticity, polarity, and potential for hydrogen bonding. |
Optimization of Binding Affinity and Selectivity
The optimization of binding affinity and selectivity is a critical step in the development of this compound analogues as potential therapeutic agents. This process involves systematic structural modifications to enhance interactions with the target protein while minimizing off-target effects. Structure-activity relationship (SAR) studies are instrumental in guiding this optimization process. nih.gov
SAR studies on various indazole series have demonstrated that the nature and position of substituents on the indazole core play a crucial role in determining biological activity. nih.gov For example, introducing specific substituents at the 4- and 6-positions of the 1H-indazole scaffold has been shown to be critical for inhibitory activity against certain enzymes. nih.gov The exploration of different functional groups at these positions can lead to the identification of analogues with enhanced potency and selectivity.
Furthermore, the addition of specific side chains can be used to exploit additional binding pockets in the target protein. For instance, the incorporation of a benzimidazole (B57391) moiety linked to the indazole core has been explored to enhance binding affinity by occupying a hydrophobic pocket adjacent to the primary binding site. tandfonline.com The careful design of these substituents, often aided by molecular docking studies, is key to achieving the desired pharmacological profile. tandfonline.com
Table 3: Structure-Activity Relationship (SAR) Insights for Indazole Derivatives
| Position of Substitution | Type of Substituent | Impact on Activity |
|---|---|---|
| N1-position | Small alkyl or aryl groups | Can influence orientation in the binding pocket and metabolic stability. nih.gov |
| C3-position | Amine or amide groups | Often involved in key hydrogen bonding interactions with the target. mdpi.com |
| C4- and C6-positions | Halogens, small alkyls | Can significantly modulate potency and selectivity. nih.gov |
| C5-position | Extended side chains | May provide additional interactions with the target protein to enhance affinity. nih.gov |
Advanced Materials and Supramolecular Applications of 1h Indazole 6,7 Diol Derivatives
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. For 1H-indazole derivatives, these interactions, such as hydrogen bonding and π-π stacking, are crucial in the formation of larger, organized structures. The diol functionality at the 6 and 7 positions of the indazole ring would be expected to play a significant role in directing these interactions, potentially leading to novel supramolecular architectures.
Indazole-Based Receptors for Molecular Recognition
The specific arrangement of hydrogen bond donors and acceptors in 1H-Indazole-6,7-diol could theoretically make it an interesting candidate for the development of receptors capable of recognizing and binding to specific guest molecules. However, no studies have been published that explore the synthesis or molecular recognition capabilities of receptors based on this specific indazole diol.
Crystal Engineering and Solid-State Organization
Crystal engineering involves the design and synthesis of crystalline solids with desired properties. The ability of this compound to form predictable hydrogen bonding networks would be a key factor in its crystal engineering applications. Analysis of its solid-state organization would provide insights into its packing motifs and intermolecular interactions. Regrettably, no crystallographic data or studies on the crystal engineering of this compound are currently available.
Catalysis by Indazole-Derived Ligands and Organocatalysts
The 1H-indazole scaffold is a known component of ligands in coordination chemistry and has been utilized in catalysis. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to metal centers, and substituents on the benzene (B151609) ring can be modified to tune the electronic and steric properties of the resulting catalyst. While general 1H-indazole derivatives have been employed as ligands, there is no specific research on the use of this compound as a ligand or an organocatalyst in any catalytic transformation. The potential of the diol groups to act as secondary coordination sites or to influence catalytic activity through hydrogen bonding remains unexplored.
Photophysical Properties and Applications in Functional Materials
The photophysical properties of organic molecules, such as their absorption and emission of light, are central to their application in functional materials like organic light-emitting diodes (OLEDs) or sensors. The electronic properties of the 1H-indazole core can be influenced by substituents. The introduction of hydroxyl groups at the 6 and 7 positions would be expected to alter the photophysical characteristics of the parent indazole molecule. However, no studies have been reported that investigate the fluorescence, phosphorescence, or other photophysical properties of this compound or its potential applications in functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
